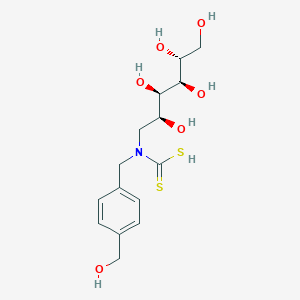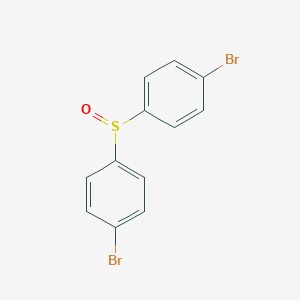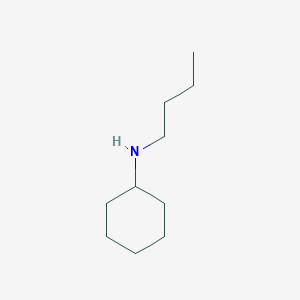
N-4-Hydroxymethylbenzylglucamine dithiocarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-4-Hydroxymethylbenzylglucamine dithiocarbamate (HMBG-DTC) is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-4-Hydroxymethylbenzylglucamine dithiocarbamate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It also appears to have an immunomodulatory effect, which may contribute to its antiviral and antibacterial properties.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It can induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and reduce inflammation. In addition, this compound has been found to have antioxidant properties and can protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-4-Hydroxymethylbenzylglucamine dithiocarbamate is its versatility. It can be used in a variety of experimental settings, including cell culture and animal models. In addition, it has been found to be relatively non-toxic and has a low risk of side effects. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain applications.
Orientations Futures
There are several areas of future research that could be explored with N-4-Hydroxymethylbenzylglucamine dithiocarbamate. One potential direction is to investigate its potential as a treatment for autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Another area of interest is its potential as a therapeutic agent for traumatic brain injury and stroke. Finally, this compound could be further studied for its potential to modulate the immune system and improve vaccine efficacy.
Conclusion:
In conclusion, this compound is a promising chemical compound that has potential therapeutic applications in a variety of fields. Its versatility, low toxicity, and diverse range of effects make it an attractive candidate for further research. As more studies are conducted, it is likely that additional applications for this compound will be discovered, making it an important tool for scientific research.
Méthodes De Synthèse
N-4-Hydroxymethylbenzylglucamine dithiocarbamate can be synthesized through the reaction of N-hydroxymethylbenzylglucamine with carbon disulfide and sodium hydroxide. The resulting product is then treated with hydrochloric acid to obtain this compound in the form of a white solid.
Applications De Recherche Scientifique
N-4-Hydroxymethylbenzylglucamine dithiocarbamate has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer, antiviral, and antibacterial properties. In addition, this compound has been found to have neuroprotective effects and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
127531-17-3 |
|---|---|
Formule moléculaire |
C15H23NO6S2 |
Poids moléculaire |
377.5 g/mol |
Nom IUPAC |
[4-(hydroxymethyl)phenyl]methyl-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]carbamodithioic acid |
InChI |
InChI=1S/C15H23NO6S2/c17-7-10-3-1-9(2-4-10)5-16(15(23)24)6-11(19)13(21)14(22)12(20)8-18/h1-4,11-14,17-22H,5-8H2,(H,23,24)/t11-,12+,13+,14+/m0/s1 |
Clé InChI |
XAMXFGPRNKOPIS-REWJHTLYSA-N |
SMILES isomérique |
C1=CC(=CC=C1CN(C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=S)S)CO |
SMILES |
C1=CC(=CC=C1CN(CC(C(C(C(CO)O)O)O)O)C(=S)S)CO |
SMILES canonique |
C1=CC(=CC=C1CN(CC(C(C(C(CO)O)O)O)O)C(=S)S)CO |
Synonymes |
N-4-hydroxymethylbenzylglucamine dithiocarbamate N-HBGD N-p-hydroxymethylbenzyl-D-glucamine dithiocarbamate sodium N-p-hydroxymethylbenzyl-D-glucamine dithiocarbamate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(3R,4Ar,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] 4-(4-methylpiperazin-1-yl)butanoate;dihydrochloride](/img/structure/B163014.png)




![[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 3-hexylcyclobutane-1-carboxylate](/img/structure/B163020.png)
![1,2-Bis[2-methylbenzo[b]thiophen-3-yl]-3,3,4,4,5,5-hexafluoro-1-cyclopentene](/img/structure/B163022.png)





